3-(Chloromethyl)-4-methyltetrahydrofuran
Overview
Description
3-(Chloromethyl)-4-methyltetrahydrofuran is an organic compound characterized by a tetrahydrofuran ring substituted with a chloromethyl group at the third position and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4-methyltetrahydrofuran typically involves the chloromethylation of 4-methyltetrahydrofuran. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or chlorotrimethylsilane in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is usually carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-4-methyltetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.
Major Products Formed:
Scientific Research Applications
3-(Chloromethyl)-4-methyltetrahydrofuran has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Polymer Chemistry: It is used in the modification of polymers to introduce functional groups that enhance the properties of the resulting materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-methyltetrahydrofuran in chemical reactions involves the activation of the chloromethyl group, which acts as an electrophile. This allows it to react with nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
3-(Chloromethyl)-tetrahydrofuran: Lacks the methyl group at the fourth position, making it less sterically hindered and potentially more reactive in certain substitution reactions.
4-Methyltetrahydrofuran: Lacks the chloromethyl group, making it less versatile in nucleophilic substitution reactions.
Uniqueness: 3-(Chloromethyl)-4-methyltetrahydrofuran is unique due to the presence of both the chloromethyl and methyl groups, which provide a balance of reactivity and steric hindrance. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical transformations .
Properties
IUPAC Name |
3-(chloromethyl)-4-methyloxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-5-3-8-4-6(5)2-7/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOYMQUNADPLGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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